molecular formula C5H9NO B046091 Isobutyl isocyanate CAS No. 1873-29-6

Isobutyl isocyanate

Cat. No. B046091
CAS RN: 1873-29-6
M. Wt: 99.13 g/mol
InChI Key: NNZVKALEGZPYKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isocyanates, including isobutyl isocyanate, has been a subject of research due to the hazardous nature of traditional methods that utilize phosgene. Alternative green synthetic methods have been explored to improve safety and environmental impact. The main industrial method for synthesizing isocyanates has been the phosgene route, but triphosgene methods and thermal decomposition of carbamates are promising alternatives for developing safer and greener synthetic routes (Wu Yong-gang, 2010). Furthermore, the synthesis of isocyanates from amines and carbonyl fluoride offers a feasible method under milder conditions and good yields, especially for isocyanates containing electron-withdrawing groups, making it appealing for industrial application (H. Quan et al., 2015).

Molecular Structure Analysis

The molecular structure of isobutyl isocyanate is characterized by the isocyanate group (-N=C=O) attached to an isobutyl group. This structure imparts reactivity that is central to its utility in chemical synthesis, particularly in forming urethane and urea linkages through reactions with alcohols and amines, respectively.

Chemical Reactions and Properties

Isobutyl isocyanate participates in various chemical reactions, including the synthesis of urea peptidomimetics through the Curtius rearrangement of amino acid azides. This method demonstrates the utility of isocyanates as building blocks in the synthesis of complex organic molecules (Basanagoud S. Patil et al., 2003). Additionally, isocyanate-based brush block copolymers have been synthesized for the rapid self-assembly into infrared-reflecting photonic crystals, showcasing the material science applications of isocyanates (G. Miyake et al., 2012).

Physical Properties Analysis

The physical properties of isobutyl isocyanate, such as boiling point, vapor pressure, and solubility in organic solvents, are influenced by its molecular structure. The isocyanate group contributes to the compound's volatility and reactivity, which are important considerations in handling and storage.

Chemical Properties Analysis

Isobutyl isocyanate's chemical properties are characterized by its high reactivity towards nucleophiles, such as water, alcohols, and amines. This reactivity underpins its widespread use in chemical synthesis, particularly in the production of polymers, elastomers, and other organic compounds. The development of non-phosgene methods for isocyanate synthesis reflects ongoing research into safer and more sustainable chemical practices (Peixue Wang et al., 2017).

Scientific Research Applications

  • Protein Structure and Enzyme Interactions : Isocyanates are valuable in exploring protein structures and their reversible interactions with enzymes like cholinesterases, making them useful in affinity labeling of proteins (Brown et al., 1987).

  • Biological Pathway Assessment : They affect chromatin, DNA damage response, protein-ubiquitylation, chaperones, oxidative stress, and act as epigenetic modifiers, impacting various cellular processes (Azad, Singh, & Tomar, 2014).

  • Industrial Applications : In industry, isocyanate microcapsules are used as functional crosslinking agents for plywood, improving its tensile shear strength, wet strength, and enhancing stability over prolonged times (Ma et al., 2019).

  • Genotoxic and Immunotoxic Effects : Isocyanates can induce DNA damage, apoptosis, oxidative stress, and inflammation in human lymphocytes, indicating potential immunotoxic consequences at a genomic level (Mishra et al., 2008).

  • Workplace Monitoring : They are significant in industrial hygiene and workplace monitoring, requiring high sampling efficiency and sensitivity in the low parts per billion (ppb) to parts per trillion (ppt) range (Henneken, Vogel, & Karst, 2006).

  • Neurological Research : Even at low doses, isocyanates can increase neuronal vulnerability, inducing cell cytotoxicity and protein dysfunction in vitro, relevant in neurobiological studies (Khan & Ali, 2021).

  • Respiratory Disease Research : Clinically linked to respiratory diseases, experimental approaches with isocyanates aim to understand the molecular mechanisms behind these clinical symptoms (Kennedy & Brown, 1992).

  • Polyurethane Production and Health Hazards : Used in polyurethane polymers production, isocyanates like toluene diisocyanate (TDI) and methylene-diphenylisocyanate (MDI) are potentially mutagenic and carcinogenic to humans (Andersen et al., 1980).

  • Catalysis in Polymerization Reactions : Catalysts enhance the reactivity of isocyanate groups in polymerization reactions, important in chemical synthesis and industrial processes (Kothandaraman & Nasar, 1993).

  • Occupational Health Concerns : Isocyanates are major causes of occupational asthma, posing a concentration-dependent risk of developing chronic airway disorders (Baur et al., 1994).

Mechanism of Action

Target of Action

Isocyanates, including 1-Isocyanato-2-methylpropane, primarily target proteins and nucleic acids in cells. They react with the amino groups of proteins and nucleic acids, leading to changes in their structure and function .

Mode of Action

The mode of action of isocyanates involves a chemical reaction with the amino groups of proteins and nucleic acids. This reaction can occur through three fundamental mechanisms depending on the acidity and nucleophilicity of the particular HX and the basicity of the catalyst B . The reaction can lead to the formation of carbamates and ureas .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Isocyanato-2-methylpropane. For example, the presence of water can lead to hydrolysis of the isocyanate group, potentially reducing its reactivity . Additionally, the compound’s reactivity may be influenced by pH, temperature, and the presence of other chemicals .

Safety and Hazards

Isobutyl isocyanate is very toxic by ingestion, and may also be toxic by skin absorption and inhalation . It is a potent respiratory and skin sensitizer and a common cause of asthma and allergic contact dermatitis . Other adverse health effects are also associated with isocyanate exposure including cancer .

properties

IUPAC Name

1-isocyanato-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZVKALEGZPYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Record name ISOBUTYL ISOCYANATE
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DSSTOX Substance ID

DTXSID4075293
Record name Propane, 1-isocyanato-2-methyl-
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Molecular Weight

99.13 g/mol
Source PubChem
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Physical Description

Isobutyl isocyanate appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be very toxic by ingestion, inhalation and skin absorption. Used to make pesticides and pharmaceuticals., Colorless liquid; [CAMEO]
Record name ISOBUTYL ISOCYANATE
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Record name Isobutyl isocyanate
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Product Name

Isobutyl isocyanate

CAS RN

1873-29-6
Record name ISOBUTYL ISOCYANATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1-Isocyanato-2-methylpropane
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Record name 2-Methylpropyl isocyanate
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Record name Isobutyl isocyanate
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Record name Propane, 1-isocyanato-2-methyl-
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Record name 2-methylpropyl isocyanate
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Record name 2-METHYLPROPYL ISOCYANATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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